molecular formula C25H26F3N5O3 B2582661 N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242906-88-2

N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2582661
Número CAS: 1242906-88-2
Peso molecular: 501.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain and kidneys, and are implicated in a range of physiological and pathological processes. This compound exhibits high potency, with research indicating an IC50 of 6 nM against TRPC5, and demonstrates excellent selectivity over the closely related TRPC4 channel. Its primary research value lies in the investigation of TRPC5's role in neurological conditions, such as anxiety and depression, where it modulates neuronal excitability, and in oncology, particularly in studying its overexpression in certain cancers like breast cancer and its impact on cancer cell proliferation and migration. The mechanism of action involves direct antagonism of the TRPC5 channel, effectively blocking agonist-induced or spontaneous channel opening, which thereby regulates calcium influx and subsequent downstream signaling pathways. This makes it an essential pharmacological tool for dissecting TRPC5-mediated calcium signaling in native tissues and disease models , contributing significantly to target validation and basic research. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3/c1-14(2)12-29-21(34)17-8-9-19-20(11-17)33-23(32(15(3)4)22(19)35)30-31(24(33)36)13-16-6-5-7-18(10-16)25(26,27)28/h5-11,14-15H,12-13H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYKFURPMBYNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparación Con Compuestos Similares

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro or cyano substituents in analogs .
  • The triazoloquinazoline core may offer superior π-π stacking interactions in enzyme binding compared to benzothiazole or pyrazole cores .

Physicochemical Properties and Analytical Characterization

Analytical techniques such as NMR, MS/MS, and molecular networking are critical for comparing structural and functional attributes:

NMR Spectroscopy

  • Evidence from Analog Studies : In triazoloquinazoline analogs, substituents at positions 2 and 4 (e.g., trifluoromethylphenyl and propan-2-yl) induce distinct chemical shifts in regions analogous to "Region A" and "Region B" in rapamycin derivatives, altering electronic environments and hydrogen-bonding capacity .

Mass Spectrometry (MS/MS) and Molecular Networking

  • Cosine Score Analysis : The target compound’s MS/MS profile would likely show a low cosine score (<0.5) against tetrahydroimidazopyridine or pyrazolone derivatives due to core structural differences but a higher score (>0.7) with other triazoloquinazolines .
  • Hypothetical Fragmentation Patterns :
    • Loss of the 2-methylpropyl carboxamide group (m/z ~550 → ~450).
    • Trifluoromethylphenyl group fragmentation (m/z ~450 → ~350) .

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from related studies:

  • Triazoloquinazoline Derivatives: Known for inhibiting kinases (e.g., PI3K, mTOR) due to their planar core and hydrogen-bonding substituents .
  • Trifluoromethyl Group Impact: Enhances blood-brain barrier penetration and resistance to oxidative metabolism compared to nitro or cyano groups in analogs .

Research Findings and Implications

Synthetic Challenges : The propan-2-yl and trifluoromethylphenyl groups require precise regioselective installation to avoid byproducts, a common hurdle in triazoloquinazoline synthesis .

Structure-Activity Relationship (SAR) :

  • The 2-methylpropyl carboxamide likely improves solubility without compromising membrane permeability.
  • Substituent positioning (e.g., para vs. meta trifluoromethylphenyl) could drastically alter target affinity .

Actividad Biológica

N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure includes multiple functional groups that may interact with various biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of the compound is C25H29N5O3C_{25}H_{29}N_{5}O_{3}, and it features a triazoloquinazoline core structure. The presence of substituents such as trifluoromethyl and various alkyl groups suggests potential interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity by binding to active sites or altering conformational states. Further investigations are required to elucidate the precise molecular mechanisms involved.

1. Antidiabetic Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antidiabetic properties. For instance, a related compound demonstrated inhibitory effects on key enzymes involved in glucose metabolism:

Enzyme IC50 (μM) Standard (IC50 μM)
α-Glucosidase6.282.00
α-Amylase4.581.58
PTP1B0.911.35

These findings suggest that this compound may also possess similar antidiabetic properties due to its structural analogies with other tested compounds .

2. Inhibition of Phospholipase A2

The compound's ability to inhibit phospholipase A2 (PLA2) has been explored in vitro. PLA2 is involved in lipid metabolism and inflammatory responses; thus, its inhibition could lead to therapeutic applications in treating inflammatory diseases. Compounds with similar structures have shown IC50 values below 1 μM against PLA2, indicating strong inhibitory potential .

Case Studies

A study evaluating the pharmacological effects of structurally related compounds highlighted their potential as multitarget agents in diabetes management. The results showed significant inhibition of key metabolic enzymes and antioxidant properties that protect pancreatic beta cells from oxidative stress .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.